3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
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Description
3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O3S and its molecular weight is 497.63. The purity is usually 95%.
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Scientific Research Applications
Radioligands for PET Imaging
Compounds with fluorophenyl and piperazine groups have been developed as radioligands for positron emission tomography (PET) imaging. For example, cyclohexanecarboxamide derivatives are explored for their high affinity and selectivity towards 5-HT1A receptors, showing promise for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Bioactive Phenolic Mannich Bases
New Mannich bases with piperazine structures have been synthesized and evaluated for their cytotoxic/anticancer properties and carbonic anhydrase inhibitory effects. Some compounds demonstrated significant cytotoxic activity and selectivity, making them potential leads for further drug design and evaluation (Gul et al., 2019).
Metabolic Studies
Research on the metabolism of compounds containing fluorophenyl and piperazine units, like flunarizine, provides insight into their biotransformation in different species. Such studies help in understanding the pharmacokinetics and potential therapeutic applications of these compounds (Lavrijsen et al., 1992).
Cytotoxicity Studies
Piperidone oxime ethers with various substituents, including fluorophenyl groups, have been synthesized and tested for their cytotoxicity against human cervical carcinoma cells. These studies highlight the potential of these compounds in anticancer drug development (Parthiban et al., 2011).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of compounds structurally related to the query compound have been conducted to understand their molecular interactions and stability, which is crucial for drug design and material science applications (Ullah & Stoeckli-Evans, 2021).
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O3S/c1-19-18-24(32)25(27(33)31(19)16-17-34-2)26(20-4-10-23(35-3)11-5-20)30-14-12-29(13-15-30)22-8-6-21(28)7-9-22/h4-11,18,26,32H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVZEHUTOFCGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.